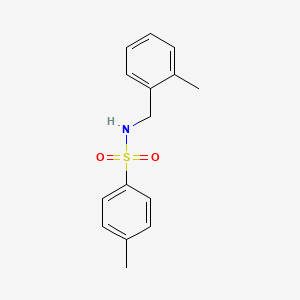
4-methyl-N-(2-methylbenzyl)benzenesulfonamide
Vue d'ensemble
Description
4-methyl-N-(2-methylbenzyl)benzenesulfonamide, also known as Methylbenzylsulfonamide (MBSA), is an organic compound that belongs to the sulfonamide family. It is a white crystalline powder that is soluble in water and organic solvents. MBSA has been widely used in scientific research due to its unique properties, including its ability to inhibit protein aggregation and its potential as a drug delivery agent.
Applications De Recherche Scientifique
Photodynamic Therapy in Cancer Treatment
- A study by Pişkin et al. (2020) focused on synthesizing new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. The synthesized compounds exhibited useful properties for photodynamic therapy in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield. This indicates the potential of benzenesulfonamide derivatives in photodynamic therapy applications for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Anti-Enzymatic Agents
- Research by Abbasi et al. (2015) explored the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides. These compounds demonstrated potent antibacterial properties and moderate to weak enzyme inhibitory effects. The study highlights the potential of benzenesulfonamide derivatives as antibacterial agents (Abbasi et al., 2015).
Synthesis and Characterization for Various Applications
- A study by Naganagowda and Petsom (2011) detailed the synthesis of 4-amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide. The structural characterization of this new compound was essential for further applications in scientific research (Naganagowda & Petsom, 2011).
Phytotoxic Activity
- Yoneyama et al. (1984) synthesized a series of N-benzylbenzenesulfonamides and tested their biological activities. Some derivatives, specifically N-(2,3-epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide, showed active phytotoxic properties against barnyardgrass, indicating potential agricultural applications (Yoneyama et al., 1984).
Cytotoxicity and Tumor-Specificity
- Gul et al. (2016) synthesized a series of benzenesulfonamides and evaluated their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives exhibited significant cytotoxic activities, which could be crucial for anti-tumor activity studies (Gul et al., 2016).
Propriétés
IUPAC Name |
4-methyl-N-[(2-methylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-7-9-15(10-8-12)19(17,18)16-11-14-6-4-3-5-13(14)2/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYSMLJYTRMAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203215 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methyl-N-(2-methyl-benzyl)-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5886815.png)
![5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5886834.png)

![ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5886847.png)




![2-(4-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5886869.png)



![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5886905.png)